![molecular formula C15H19ClFNO B5507022 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride
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Description
“N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride” is a chemical compound with the CAS Number: 1050480-36-8 . It has a molecular weight of 189.68 and its IUPAC name is N-(2-furylmethyl)-2-methyl-2-propanamine hydrochloride .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride and related compounds have been synthesized through various chemical reactions. The synthesis often involves complex steps including condensation, catalytic tritiation, and reactions with amines, highlighting the compound's utility in the development of novel chemical entities with potential biological activities. For example, the synthesis of radiolabelled ligands for the NMDA receptor, showcasing the compound's relevance in neuroscience research, involves catalytic tritiation of its precursor olefin, indicating the methodological diversity in its synthesis and the potential for producing radiolabeled compounds for biological assays (S. Moe et al., 1998).
Pharmacological Applications
Research on compounds structurally related to N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride has shown a variety of pharmacological applications. These studies involve exploring the compounds' potential as neurokinin-1 receptor antagonists, NMDA receptor antagonists, and serotonin transporter imaging agents, among others. Such investigations underline the compound's importance in developing new therapeutic agents and diagnostic tools. For instance, studies on neurokinin-1 receptor antagonists suitable for both intravenous and oral administration highlight the compound's role in advancing treatments for conditions such as emesis and depression (Timothy Harrison et al., 2001).
Chemical Reactions and Ligand Potential
The compound's utility extends to its role as a precursor in chemical reactions, contributing to the synthesis of a wide range of chemical entities. Its involvement in Curtius rearrangement reactions and its potential as a ligand in organometallic chemistry exemplify its versatility and importance in synthetic organic and inorganic chemistry research. Such studies not only shed light on the compound's chemical properties but also open up new avenues for the synthesis of novel materials and catalysts (L. М. Pevzner, 2011).
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-11-8-9-14(18-11)12-6-4-5-7-13(12)16;/h4-9,17H,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZXGOYFDUBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride |
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